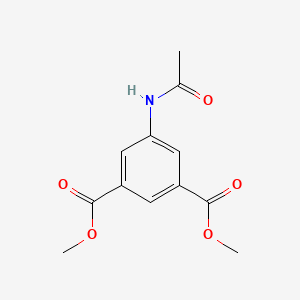

Dimethyl 5-(acetylamino)isophthalate

Description

Dimethyl 5-(acetylamino)isophthalate is a derivative of dimethyl isophthalate (DMI), featuring an acetylamino (-NHCOCH₃) substituent at the 5-position of the benzene ring. This compound belongs to a class of aromatic esters with diverse applications in polymer synthesis, pharmaceuticals, and materials science. The acetylamino group imparts unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding.

Properties

Molecular Formula |

C12H13NO5 |

|---|---|

Molecular Weight |

251.23 g/mol |

IUPAC Name |

dimethyl 5-acetamidobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-10-5-8(11(15)17-2)4-9(6-10)12(16)18-3/h4-6H,1-3H3,(H,13,14) |

InChI Key |

ZEQSOHDAWLNLKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in N,N-dimethylformamide (DMF) at ambient temperature (20°C) for 4 hours, yielding 94% of the desired product. Key parameters include:

-

Solvent Selection : DMF is preferred due to its high polarity, which facilitates the dissolution of both the precursor and acetylating agent.

-

Stoichiometry : A molar ratio of 1:1.2 (precursor to acetic anhydride) ensures complete acetylation while minimizing side reactions.

-

Workup : The crude product is purified via filtration and washing with cold methanol and diethyl ether to remove unreacted reagents.

Table 1: Reaction Conditions for Acetylation of Dimethyl 5-Aminoisophthalate

Advantages and Limitations

-

Advantages : High yield, mild reaction conditions, and minimal byproduct formation.

-

Limitations : Requires access to dimethyl 5-aminoisophthalate, which may necessitate additional synthesis steps (e.g., nitration/reduction of dimethyl isophthalate).

Synthesis via Esterification of 5-(Acetylamino)Isophthalic Acid

Step 1: Acetylation of 5-Aminoisophthalic Acid

5-Aminoisophthalic acid is treated with acetic anhydride in DMF at 20°C for 4 hours, yielding 94% of 5-(acetylamino)isophthalic acid. The reaction proceeds via nucleophilic acyl substitution, with the amine group attacking the electrophilic carbonyl carbon of acetic anhydride.

Step 2: Esterification of 5-(Acetylamino)Isophthalic Acid

The dicarboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) under reflux conditions. This step converts both carboxylic acid groups to methyl esters, yielding dimethyl 5-(acetylamino)isophthalate.

Table 2: Reaction Conditions for Esterification of 5-(Acetylamino)Isophthalic Acid

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Scalability and Industrial Applicability

-

Method 1 is more suitable for large-scale production, as it avoids the need for prolonged reflux and acidic conditions.

-

Method 2 may face challenges in scaling due to the corrosive nature of sulfuric acid and energy-intensive reflux steps.

Purity and Byproduct Management

Both methods produce high-purity products when optimized. However, Method 1 generates fewer byproducts, as acetylation is highly selective for the amine group.

Alternative Approaches and Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(acetylamino)isophthalate undergoes several types of chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 5-(acetylamino)isophthalic acid.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base like sodium hydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.

Major Products

Hydrolysis: 5-(acetylamino)isophthalic acid.

Substitution: Various substituted isophthalates depending on the nucleophile used.

Oxidation: Oxidized derivatives like quinones.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 5-(acetylamino)isophthalate serves as a significant intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with specific biological targets, facilitating the development of drugs that modulate enzyme activity or receptor function. The compound's potential for creating antagonists and agonists for various G-protein coupled receptors (GPCRs) has been explored, indicating its relevance in drug discovery and development.

Case Studies

- P2Y2 Receptor Antagonists : Research has demonstrated that derivatives of this compound can be utilized as templates for designing selective antagonists for the P2Y2 receptor, which is implicated in various physiological processes including mucin secretion in epithelial cells .

- Fluorescent Probes : The compound has been investigated for its utility in developing fluorescently labeled chemical tools to study GPCR function, allowing researchers to visualize dynamic processes in living cells .

Materials Science

In materials science, this compound is explored for its potential in the development of advanced materials, such as polymers and coatings. Its ability to form hydrogen bonds and π-π stacking interactions enhances the mechanical properties and thermal stability of polymer matrices.

Applications

- Polymer Synthesis : The compound can be used as a building block in synthesizing high-performance polymers with tailored properties for applications in coatings, adhesives, and composite materials.

- Coatings Development : Its incorporation into coatings can improve durability and resistance to environmental degradation, making it suitable for industrial applications.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules. Its functional groups can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Routes

- Amidation Reactions : The acetylamino group allows for the formation of amide bonds with other carboxylic acids or amines, expanding the library of synthesized compounds.

- Esterification : The methoxy groups enhance reactivity towards esterification reactions, enabling the generation of esters that can be further modified.

Mechanism of Action

The mechanism of action of dimethyl 5-(acetylamino)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The ester groups can undergo hydrolysis, releasing the active isophthalic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituents at the 5-position of dimethyl isophthalate significantly alter molecular properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) increase reactivity toward nucleophilic substitution but reduce solubility in polar solvents.

- Bulky substituents (e.g., benzylamino) hinder crystallization, as seen in the 3D hydrogen-bonded network of dimethyl 5-(benzylamino)isophthalate .

- Amino derivatives (e.g., dimethyl 5-aminoisophthalate) serve as intermediates for synthesizing acylated or sulfonated analogs .

Physical and Chemical Properties

Notable Findings:

- Hydrogen bonding: Dimethyl 5-(benzylamino)isophthalate forms a 3D network via N–H⋯O interactions, enhancing thermal stability .

- Thermal properties : Hyperbranched polyesters derived from dimethyl 5-(2-hydroxyethoxy)isophthalate exhibit a glass transition temperature (Tg) of 86°C, higher than alkyl-substituted analogs .

- Reactivity : Nitro and iodo substituents increase electrophilicity, facilitating cross-coupling reactions .

Highlights :

- Polymers: Methoxy and hydroxyethoxy variants are key monomers for high-Tg hyperbranched polyesters .

Recommendations :

Q & A

Q. What are the established synthetic routes for Dimethyl 5-(acetylamino)isophthalate, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : A common approach involves multi-step functionalization of isophthalate precursors. For example, Williamson ether synthesis has been used to prepare dimethyl isophthalate derivatives by reacting methoxycarbonyl-substituted intermediates with alkyl halides or acylating agents under anhydrous conditions . Key parameters include:

- Use of dry solvents (e.g., dichloromethane) to prevent hydrolysis.

- Slow addition of reagents (e.g., m-CPBA for oxidation) to control exothermicity .

- Purification via column chromatography (silica gel with methylene chloride/ethanol eluent) to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- 13C-NMR : Expect peaks corresponding to ester carbonyls (δ ~165–170 ppm) and acetyl groups (δ ~25–30 ppm for CH3, δ ~170 ppm for C=O) .

- HRMS : Use ESI+ mode to confirm molecular ion ([M+H]+). For example, a related compound (C23H19N2O) showed a calculated m/z of 339.1492 and observed m/z of 339.1495, indicating high accuracy .

- X-ray crystallography : Slow evaporation of ethanol/dioxane yields crystals suitable for structural confirmation, with typical torsion angles between 50°–70° for ester groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. For example:

- Recrystallize the compound using mixed solvents (e.g., ethanol/dioxane) to isolate the most stable polymorph .

- Compare experimental NMR data with computational predictions (DFT calculations) to validate assignments .

- Review synthetic protocols: Impurities from incomplete acetylation (e.g., residual amino groups) can alter melting points .

Q. What strategies optimize the integration of this compound into metal-organic frameworks (MOFs), and how does its acetyl group influence coordination behavior?

- Methodological Answer :

- Ligand Design : Replace the acetyl group with stronger coordinating groups (e.g., carboxylates) via hydrolysis, as demonstrated in hydrothermal synthesis with Gd(III) ions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance ligand solubility and metal-ligand interaction.

- Structural Analysis : Characterize MOFs via single-crystal X-ray diffraction to assess coordination geometry. The acetyl group may sterically hinder metal binding, favoring bridging modes via ester oxygens .

Q. How can researchers troubleshoot low yields in the acetylation of Dimethyl 5-aminoisophthalate to produce this compound?

- Methodological Answer :

- Reagent Choice : Use acetic anhydride in pyridine to drive acetylation to completion.

- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions (e.g., over-acetylation).

- Workup : Extract unreacted starting materials with dilute HCl, followed by neutralization and solvent removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.